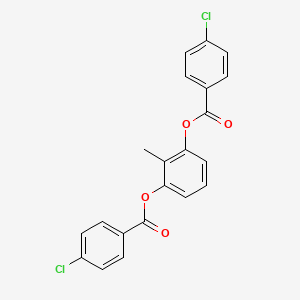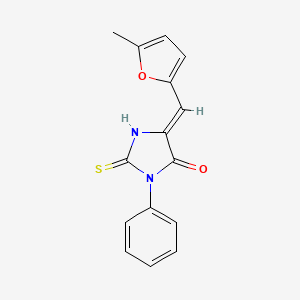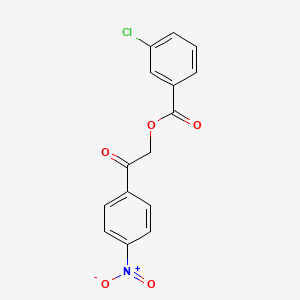![molecular formula C15H21N3O2S B10885430 3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885430.png)
3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE is a complex organic compound that features an indole core structure substituted with a piperazine ring and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This step often involves the reaction of the indole derivative with a piperazine derivative under basic conditions.
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group is typically introduced via sulfonylation reactions. This involves the reaction of the piperazine-indole intermediate with an ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine or indole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or piperazine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), Alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Reduced piperazine or indole derivatives
Substitution: Halogenated or alkylated indole/piperazine derivatives
Scientific Research Applications
3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE
- 3-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE
- 3-{[4-(BUTYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE
Uniqueness
3-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its methyl, propyl, and butyl analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H21N3O2S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C15H21N3O2S/c1-2-21(19,20)18-9-7-17(8-10-18)12-13-11-16-15-6-4-3-5-14(13)15/h3-6,11,16H,2,7-10,12H2,1H3 |
InChI Key |
UGDXULWJCGUUHA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10885356.png)
![(2E)-3-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10885357.png)
![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10885363.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10885370.png)



![2-[(2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10885402.png)

![[4-(4-fluorobenzyl)piperazin-1-yl][1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B10885415.png)

![2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-4-bromophenyl benzenesulfonate](/img/structure/B10885428.png)

![N'-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(trifluoromethyl)benzohydrazide](/img/structure/B10885445.png)
